molecular formula C3H8S4 B14227953 1,1,3,3-Propanetetrathiol CAS No. 577778-15-5

1,1,3,3-Propanetetrathiol

Cat. No.: B14227953
CAS No.: 577778-15-5
M. Wt: 172.4 g/mol
InChI Key: GOVVLJWSPNJBQC-UHFFFAOYSA-N
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Description

1,1,3,3-Propanetetrathiol is an organosulfur compound with the molecular formula C3H8S4 It is characterized by the presence of four thiol (–SH) groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 4 \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Propanetetrathiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Simpler thiols (R-SH) or hydrocarbons (R-H).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

1,1,3,3-Propanetetrathiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential as a reducing agent in biochemical assays.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which 1,1,3,3-Propanetetrathiol exerts its effects is primarily through its thiol groups. These groups can donate electrons, making the compound an effective reducing agent. The molecular targets include various oxidizing agents and free radicals, which are neutralized by the thiol groups. This action helps in preventing oxidative damage in biological systems and industrial applications.

Comparison with Similar Compounds

    1,3-Propanedithiol: Contains two thiol groups and is used in similar applications but has lower reactivity compared to 1,1,3,3-Propanetetrathiol.

    1,2-Ethanedithiol: Contains two thiol groups and is used in the synthesis of cyclic compounds and as a cross-linking agent.

Uniqueness: this compound is unique due to its four thiol groups, which provide higher reactivity and versatility in chemical reactions. This makes it more effective in applications requiring strong reducing agents or multiple functionalization sites.

Properties

CAS No.

577778-15-5

Molecular Formula

C3H8S4

Molecular Weight

172.4 g/mol

IUPAC Name

propane-1,1,3,3-tetrathiol

InChI

InChI=1S/C3H8S4/c4-2(5)1-3(6)7/h2-7H,1H2

InChI Key

GOVVLJWSPNJBQC-UHFFFAOYSA-N

Canonical SMILES

C(C(S)S)C(S)S

Origin of Product

United States

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